oryzalexin S

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oryzalexin S is a diterpenoid.

This compound is a natural product found in Oryza sativa and Laurencia with data available.

科学研究应用

Biosynthesis and Structural Characteristics

Oryzalexin S is synthesized through a complex biosynthetic pathway involving several key enzymes and gene clusters. The primary biosynthetic gene clusters (BGCs) associated with this compound production include:

- c4BGC : Contains genes for syn-copalyl diphosphate synthase (OsCPS4) and cytochrome P450 monooxygenases (CYP99A2 and CYP99A3), which are crucial for the initial steps of hydroxylation.

- c7BGC : Houses additional enzymes (CYP71Z21 and CYP71Z22) that further modify the compound, highlighting the intricate nature of its biosynthesis .

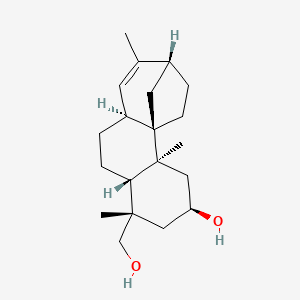

The structural characterization of this compound reveals that it possesses a stemarane-type skeleton, differentiating it from other oryzalexins, which have varying structural configurations .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, particularly against fungal pathogens such as Magnaporthe oryzae, which causes rice blast disease. Research indicates that this compound can inhibit spore germination and fungal growth at specific concentrations, thereby contributing to the plant's innate immune response .

Case Studies on Antifungal Activity

- Inhibition of Magnaporthe oryzae : Studies have demonstrated that at a concentration of 100 ppm, this compound significantly reduces spore germination rates, providing evidence for its potential use in enhancing crop resistance to fungal infections .

- Comparative Analysis : In experiments comparing various oryzalexins, this compound was shown to be effective against multiple strains of rice pathogens, underscoring its importance in agricultural applications .

Enhancing Crop Resilience

The application of this compound extends beyond its antimicrobial properties; it is also pivotal in enhancing overall crop resilience. Genetic studies have shown that manipulating the expression of genes involved in the biosynthesis of this compound can lead to increased production of this compound, thereby improving the plant's defensive capabilities against environmental stressors and pathogens .

Genetic Engineering Approaches

- Transgenic Lines : Research involving transgenic rice lines overexpressing specific bHLH transcription factors has resulted in increased levels of this compound. These modifications correlate with enhanced resistance to diseases, suggesting a viable strategy for breeding more resilient rice varieties .

- Metabolic Engineering : The use of metabolic engineering techniques to boost the production of oryzalexins has shown promise in developing rice cultivars with improved disease resistance profiles .

Potential Agricultural Applications

The implications of utilizing this compound in agriculture are significant:

- Natural Pesticides : Given its antifungal properties, this compound could be explored as a natural pesticide alternative, reducing reliance on synthetic chemicals.

- Crop Breeding : Integrating this compound biosynthesis pathways into breeding programs can lead to the development of rice varieties with enhanced resistance to biotic stresses.

化学反应分析

Production of Oryzalexins A–C from Oryzalexin D

Oryzalexins A-C are produced from oryzalexin D, with short-chain alcohol dehydrogenase/reductases encoded by OsSDR110C-MI3 and OsSDR110C-MS3 catalyzing the oxidation of the 3α-hydroxy and 7β-hydroxy groups . OsSDR110C-MI3 oxidizes the 3α-hydroxyl of oryzalexin D, and OsSDR110C-MS3 can oxidize the 7β-hydroxyl .

Configuration of Oryzalexins

Oryzalexins A, B, and C have the same absolute configuration as (+)-sandaracopimaradiene .

Upregulation and Reduction

Oryzalexin S, momilactones A and B, and their intermediates syn-stemar-13-ene and syn-pimara-7,15-diene were significantly upregulated in the OsbHLH026-OX line compared with the wild type, whereas in the osbhlh026-cri line, only this compound was markedly reduced, with little change observed for the others .

Tables

The following tables show the activity of different substrates :

| Substrate | MS1 | MS2 | MS3 | MI2 | MI3 |

|---|---|---|---|---|---|

| 3β-hydroxy-syn-pimaradien-19,6β-olide | +++ | +++ | ++ | – | +++ |

| 3β-hydroxy-syn-pimaradiene | +/− | +++ | + | – | +++ |

| oryzalexin D | +++ | +++ | +++ | – | +++ |

| 3α-hydroxy-ent-sandaracopimaradiene | +/− | + | ++ | – | +++ |

| 7β-hydroxy-ent-sandaracopimaradiene | – | – | + | – | – |

| 2α-hydroxy-ent-cassadiene | +++ | +++ | +++ | – | + |

| 3α-hydroxy-ent-cassadiene | ++ | ++ | +++ | – | ++ |

| 11α-hydroxy-ent-cassadiene | – | – | – | – | – |

The following table displays kinetic data :

| Substrate | SDR110C- | K<sub>M</sub> (μM) | k<sub>cat</sub> (s<sup>-1</sup>) | k<sub>cat</sub>/K<sub>M</sub> (s<sup>-1</sup> M<sup>-1</sup>) |

|---|---|---|---|---|

| 3β-hydroxy-syn-pimaradien-19,6β-olide | MS1 | 900 ± 400 | (8 ± 3) x10<sup>-2</sup> | 9 x10<sup>1</sup> |

| MS2 | 200 ± 100 | (4 ± 1) x10<sup>-1</sup> | 2 x10<sup>3</sup> | |

| oryzalexin D | MS1 | 60 ± 15 | (2 ± 1) x10<sup>-2</sup> | 3 x10<sup>2</sup> |

| MS2 | 60 ± 20 | (2.3 ± 0.3) x10<sup>-2</sup> | 4 x10<sup>2</sup> | |

| MS3 | 40 ± 20 | 1.9 ± 0.2 | 5 x10<sup>4</sup> | |

| MI3 | 14 ± 10 | 2.7 ± 0.4 | 2 x10<sup>5</sup> |

属性

CAS 编号 |

143437-61-0 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.47 |

IUPAC 名称 |

(1R,2S,4R,6S,7R,10S,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadec-11-en-4-ol |

InChI |

InChI=1S/C20H32O2/c1-13-8-15-4-5-17-18(2,12-21)10-16(22)11-19(17,3)20(15)7-6-14(13)9-20/h8,14-17,21-22H,4-7,9-12H2,1-3H3/t14-,15+,16+,17+,18-,19+,20-/m1/s1 |

SMILES |

CC1=CC2CCC3C(CC(CC3(C24CCC1C4)C)O)(C)CO |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。